molecular formula C13H13NO3 B6248913 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline CAS No. 2411267-75-7

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline

Cat. No. B6248913
CAS RN: 2411267-75-7
M. Wt: 231.2
InChI Key:
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Description

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline (MOQI) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound made up of a six-member ring with a nitrogen atom and two methoxy groups, and a seven-member ring with an oxirane group and one methoxy group. MOQI is a versatile compound that has been used in a variety of fields, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has been used to identify novel compounds that interact with specific enzymes and proteins, as well as to modulate the activity of these proteins. In biochemistry, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has been used to study enzyme-substrate interactions and to investigate the structure and function of proteins. In physiology, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has been used to study the effects of compounds on the body and to investigate the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is not completely understood. However, it is believed that 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline binds to specific enzymes and proteins, and modulates their activity. It is thought that this binding is mediated by hydrogen bonding and electrostatic interactions between the methoxy groups of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline and the amino acid residues of the enzyme or protein.
Biochemical and Physiological Effects
The effects of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline on biochemical and physiological processes are not fully understood. However, studies have shown that 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can modulate the activity of enzymes and proteins, and can affect the activity of other molecules in the body. For example, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has been found to modulate the activity of enzymes involved in the metabolism of drugs, and has also been found to affect the activity of molecules involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is relatively non-toxic and has a low acute toxicity, making it safe to use in experiments. However, 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can be difficult to handle due to its reactivity, and can be difficult to dissolve in aqueous solutions.

Future Directions

Future research on 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could focus on optimizing the synthesis of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline and on developing new methods for its use in laboratory experiments. Finally, further research could focus on the development of new compounds based on the structure of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline, and on the use of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline in drug discovery and drug development.

Synthesis Methods

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can be synthesized by the condensation of 2-methoxynaphthalene-1-carbaldehyde and ethyl 2-bromoacetate in the presence of a base. The reaction produces the oxirane ring and the isoquinoline ring, which are then combined to form 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline. This reaction is typically carried out in aqueous media and requires a temperature of 80-90°C for completion.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline involves the reaction of 6-methoxyisoquinoline with epichlorohydrin in the presence of a base to form the intermediate 6-methoxy-7-(chloromethyl)isoquinoline. This intermediate is then reacted with sodium hydroxide and a phase transfer catalyst to form the final product.", "Starting Materials": [ "6-methoxyisoquinoline", "epichlorohydrin", "base (e.g. potassium carbonate)", "sodium hydroxide", "phase transfer catalyst (e.g. tetrabutylammonium bromide)" ], "Reaction": [ "Step 1: 6-methoxyisoquinoline is reacted with epichlorohydrin in the presence of a base (e.g. potassium carbonate) in an organic solvent (e.g. dichloromethane) to form 6-methoxy-7-(chloromethyl)isoquinoline.", "Step 2: The intermediate 6-methoxy-7-(chloromethyl)isoquinoline is then reacted with sodium hydroxide and a phase transfer catalyst (e.g. tetrabutylammonium bromide) in an organic solvent (e.g. toluene) to form 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline." ] }

CAS RN

2411267-75-7

Product Name

6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline

Molecular Formula

C13H13NO3

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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